molecular formula C29H26ClN3O4S B11546392 N-(3-Chlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3-Chlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11546392
M. Wt: 548.1 g/mol
InChI Key: KDFOFMBIZQDCBA-ZCTHSVRISA-N
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Description

sulfonamido-based hydrazone , belongs to the class of organic compounds known as sulfonamides. It features a complex structure with multiple functional groups, making it intriguing for both synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes::

    Hydrazinolysis of Sulfonamides:

    Hydrazone Formation:

    Methylation and Substitution:

Industrial Production::
  • Industrial-scale production typically involves optimized synthetic routes, purification, and isolation techniques. specific details on large-scale manufacturing are proprietary.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::

    Hydrazine hydrate: , , and are essential reagents.

  • Reaction conditions vary based on the specific transformation.
Major Products::
  • The primary product is the target compound itself, along with its hydrazone derivatives.

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

    Industrial Applications:

Mechanism of Action

    Targeting Enzymes and Receptors:

Comparison with Similar Compounds

    Unique Features:

    Similar Compounds:

: PubChem Compound Summary : Research Article on Hydrazone Derivatives : Industrial Patent for Synthesis

Properties

Molecular Formula

C29H26ClN3O4S

Molecular Weight

548.1 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C29H26ClN3O4S/c1-22-10-12-24(13-11-22)21-37-27-16-14-23(15-17-27)19-31-32-29(34)20-33(26-7-5-6-25(30)18-26)38(35,36)28-8-3-2-4-9-28/h2-19H,20-21H2,1H3,(H,32,34)/b31-19+

InChI Key

KDFOFMBIZQDCBA-ZCTHSVRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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